

# Chlorodifluoroacetic acid chemical structure and bonding

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chlorodifluoroacetic acid

Cat. No.: B042455

[Get Quote](#)

An In-depth Technical Guide on the Chemical Structure and Bonding of **Chlorodifluoroacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure and bonding of **chlorodifluoroacetic acid** (CDFA), a halogenated carboxylic acid. The information compiled herein is intended to serve as a core technical resource, presenting available data on its molecular architecture and the experimental methodologies used for its characterization.

## Molecular Identity and Physicochemical Properties

**Chlorodifluoroacetic acid**, with the chemical formula  $C_2HClF_2O_2$ , is a derivative of acetic acid where the alpha-carbon is substituted with one chlorine and two fluorine atoms.<sup>[1][2]</sup> This high degree of halogenation significantly influences its chemical properties, such as acidity and reactivity. It is classified as an alpha-halocarboxylic acid.<sup>[3]</sup> The compound is typically a liquid or low-melting solid at room temperature.<sup>[4][5]</sup>

Data Presentation: Physicochemical Properties

The fundamental physicochemical properties of **chlorodifluoroacetic acid** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	2-chloro-2,2-difluoroacetic acid	[1]
CAS Number	76-04-0	[2][4]
Molecular Formula	C <sub>2</sub> HCIF <sub>2</sub> O <sub>2</sub>	[1][5]
Molecular Weight	130.48 g/mol	[4][5]
SMILES	O=C(O)C(F)(F)Cl	[1][4]
Melting Point	20-23 °C	[4][5]
Boiling Point	122 °C	[4][5]
Density	1.54 g/mL at 25 °C	[4][5]
pKa	0.46 (at 25 °C)	[5]

## Chemical Structure and Bonding

The molecular structure of **chlorodifluoroacetic acid** consists of a central tetrahedral carbon (C2) bonded to a chlorine atom, two fluorine atoms, and a carboxylic acid group. The connectivity is confirmed by its IUPAC name and various chemical identifiers.[1]

Figure 1: 2D molecular structure of **Chlorodifluoroacetic Acid**.

## Quantitative Bonding Data

Precise, experimentally determined bond lengths and angles from a single-crystal X-ray diffraction study of **chlorodifluoroacetic acid** are not available in the public domain. However, a reliable estimation can be made using average bond lengths derived from a vast number of experimentally determined structures.

### Data Presentation: Representative Bond Lengths and Angles

The following table summarizes these expected values. The geometry around the C2 carbon is expected to be a distorted tetrahedron, while the carboxylic acid group is planar.

Bond	Representative Length (Å)	Angle	Representative Angle (°)
C-C	1.54	O=C-O	~120
C=O	1.20	O=C-C	~120
C-O	1.34	O-C-C	~120
O-H	0.96	F-C-F	~109.5
C-F	1.35	F-C-Cl	~109.5
C-Cl	1.77	F-C-C	~109.5
Cl-C-C	~109.5		

Note: These values are standard, averaged bond lengths and angles and are not from a direct experimental measurement of **chlorodifluoroacetic acid**.

## Spectroscopic Characterization

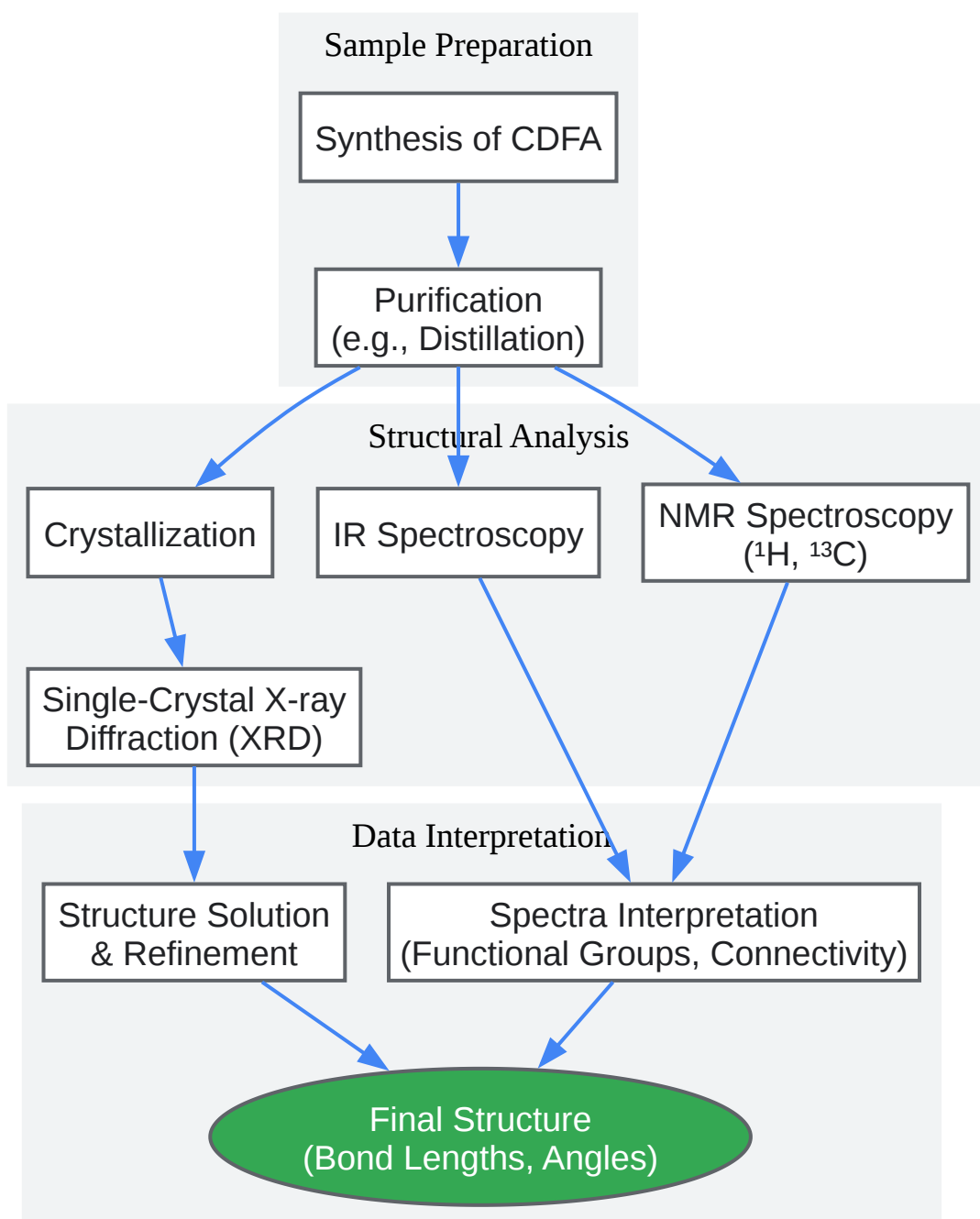
The structure of **chlorodifluoroacetic acid** can be confirmed using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Expected Spectroscopic Features

Technique	Feature	Expected Region/Shift	Interpretation
IR Spectroscopy	O-H stretch	2500-3300 $\text{cm}^{-1}$ (broad)	Carboxylic acid hydroxyl group, hydrogen-bonded.[6] [7]
	C=O stretch	1710-1760 $\text{cm}^{-1}$ (strong)	Carboxylic acid carbonyl group.[6][7]
	C-O stretch	1210-1320 $\text{cm}^{-1}$ (strong)	Carboxylic acid C-O single bond.[6]
	C-F stretch	1000-1400 $\text{cm}^{-1}$ (strong)	Carbon-fluorine bonds.[8]
	C-Cl stretch	600-840 $\text{cm}^{-1}$ (strong)	Carbon-chlorine bond. [9]
$^1\text{H}$ NMR	-COOH	10-13 ppm (singlet, broad)	Acidic proton of the carboxylic acid.[7][10]
$^{13}\text{C}$ NMR	-COOH	165-185 ppm	Carbonyl carbon of the carboxylic acid.[7]
-CF <sub>2</sub> Cl	115-135 ppm (approx.)	Highly deshielded alpha-carbon due to electronegative halogens.	

## Experimental Protocols

The structural elucidation of a small molecule like **chlorodifluoroacetic acid** follows a standardized workflow involving synthesis, purification, and characterization by spectroscopic and crystallographic methods.



[Click to download full resolution via product page](#)

Figure 2: Workflow for the structural elucidation of a small molecule.

## Protocol for Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive structural data, including precise bond lengths and angles, by determining the arrangement of atoms within a crystal.<sup>[11]</sup>

- Crystallization:
  - Dissolve a high-purity sample of **chlorodifluoroacetic acid** in a suitable solvent (e.g., a non-polar organic solvent like hexane, in which it is sparingly soluble).
  - Employ a slow evaporation technique. Loosely cover the container and leave it in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.
  - Alternatively, vapor diffusion or slow cooling methods can be used. The goal is to achieve a limited state of supersaturation to promote the growth of a single, well-ordered crystal larger than 0.1 mm in all dimensions.[\[11\]](#)[\[12\]](#)
- Crystal Mounting and Data Collection:
  - Select a suitable single crystal with no visible cracks or imperfections under a microscope.
  - Mount the crystal on a goniometer head.
  - Place the mounted crystal in a single-crystal X-ray diffractometer.
  - Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
  - Expose the crystal to a monochromatic X-ray beam.
  - Rotate the crystal in the beam and collect the diffraction data (the intensities and positions of the diffracted X-ray spots) using an area detector like a CCD. A complete dataset requires collecting tens of thousands of reflections over a full rotation.[\[11\]](#)
- Structure Solution and Refinement:
  - Process the raw diffraction data to correct for experimental factors and obtain a list of reflection intensities.
  - Solve the "phase problem" using direct methods or other computational techniques to generate an initial electron density map.

- Build an initial atomic model into the electron density map.
- Refine the model computationally, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.
- The final refined structure yields precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.

## Protocol for NMR Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

- Sample Preparation:
  - Dissolve 5-10 mg of **chlorodifluoroacetic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $(\text{CD}_3)_2\text{CO}$ ) in a standard 5 mm NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
- Data Acquisition:
  - Place the NMR tube in the spectrometer.
  - Acquire the  $^1\text{H}$  NMR spectrum. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (10-13 ppm).<sup>[7]</sup>
  - Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. Two signals are expected: one for the carbonyl carbon (165-185 ppm) and one for the alpha-carbon ( $-\text{CF}_2\text{Cl}$ ).<sup>[7]</sup>
- Data Analysis:
  - Process the spectra (Fourier transform, phase correction, and baseline correction).
  - Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent signal.

- Correlate the observed chemical shifts with the expected values for the proposed structure.

## Protocol for Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

- Sample Preparation:
  - Since the compound is a low-melting solid/liquid, a neat sample can be prepared. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
  - Alternatively, dissolve the sample in a suitable solvent (e.g., CCl<sub>4</sub>) that has minimal interfering absorptions and place it in a solution cell.
- Data Acquisition:
  - Place the sample in the IR spectrometer.
  - Record the spectrum, typically in the range of 4000 to 400 cm<sup>-1</sup>.
- Data Analysis:
  - Identify the characteristic absorption bands. Key peaks to identify for **chlorodifluoroacetic acid** include a very broad O-H stretch (2500-3300 cm<sup>-1</sup>), a strong C=O stretch (1710-1760 cm<sup>-1</sup>), and strong C-F and C-Cl stretches in the fingerprint region.<sup>[6][7]</sup>
  - Compare the observed peaks with established correlation tables to confirm the presence of the carboxylic acid and haloalkane functional groups.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. Chlorodifluoroacetic acid | C<sub>2</sub>HClF<sub>2</sub>O<sub>2</sub> | CID 66154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetic acid, chlorodifluoro- [webbook.nist.gov]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. Chlorodifluoroacetic acid 98 76-04-0 [sigmaaldrich.com]
- 5. Chlorodifluoroacetic acid CAS#: 76-04-0 [m.chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chlorodifluoroacetic acid chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042455#chlorodifluoroacetic-acid-chemical-structure-and-bonding]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)